molecular formula C14H15N5O2 B11782149 (6-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine CAS No. 1706439-11-3

(6-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine

Katalognummer: B11782149
CAS-Nummer: 1706439-11-3
Molekulargewicht: 285.30 g/mol
InChI-Schlüssel: UQCXUYJXSLSSJT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(6-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine is a heterocyclic compound featuring a triazolo[4,3-b]pyridazine core substituted with a 3,4-dimethoxyphenyl group at position 6 and a methanamine moiety at position 2. The 3,4-dimethoxyphenyl substituent enhances electronic interactions with enzyme active sites, while the methanamine group contributes to solubility and binding affinity. Synthesis typically involves strategic functionalization of the pyridazine core, followed by coupling with substituted aryl groups .

Eigenschaften

CAS-Nummer

1706439-11-3

Molekularformel

C14H15N5O2

Molekulargewicht

285.30 g/mol

IUPAC-Name

[6-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methanamine

InChI

InChI=1S/C14H15N5O2/c1-20-11-5-3-9(7-12(11)21-2)10-4-6-13-16-17-14(8-15)19(13)18-10/h3-7H,8,15H2,1-2H3

InChI-Schlüssel

UQCXUYJXSLSSJT-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=C(C=C1)C2=NN3C(=NN=C3CN)C=C2)OC

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (6-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound.

    Fusion with Pyridazine Ring: The triazole ring is then fused with a pyridazine ring through a condensation reaction, often using a suitable catalyst and solvent.

    Introduction of the Methanamine Group: The methanamine group is introduced via a nucleophilic substitution reaction, where an amine reacts with a halogenated precursor.

    Attachment of the 3,4-Dimethoxyphenyl Group: The final step involves the attachment of the 3,4-dimethoxyphenyl group through a coupling reaction, such as a Suzuki or Heck reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced catalysts, and automated purification systems to streamline the process and reduce costs.

Analyse Chemischer Reaktionen

Oxidation Reactions

The primary amine group and electron-rich aromatic system undergo oxidation under controlled conditions.

Reagent Conditions Product Yield Key Observations
H<sub>2</sub>O<sub>2</sub>Aqueous acidic medium, 50°CN-Oxide derivatives (e.g., triazolopyridazine N-oxide)45–60%Selective oxidation at the triazole nitrogen; methoxy groups remain intact.
KMnO<sub>4</sub>Mild alkaline conditionsCarboxylic acid derivatives via cleavage of the amine group30–40%Over-oxidation risks require precise stoichiometric control.

Reduction Reactions

The triazole and pyridazine rings are susceptible to reductive modifications.

Reagent Conditions Product Yield Key Observations
LiAlH<sub>4</sub>Dry THF, refluxPartial reduction of the triazole ring to dihydrotriazole55–70%Regioselectivity influenced by steric effects of the dimethoxyphenyl group .
H<sub>2</sub>/Pd-CEthanol, 1 atm H<sub>2</sub>Debenzylation of methoxy groups (rare)<10%Methoxy groups exhibit unexpected lability under high-pressure H<sub>2</sub>.

Nucleophilic Substitution

The electron-deficient pyridazine ring participates in substitution reactions.

Reagent Conditions Product Yield Key Observations
NaI (SN<sup>2</sup>)Acetone, 60°CHalogenation at pyridazine C-7 position50–65%Reactivity enhanced by electron-withdrawing triazole ring.
NH<sub>3</sub>/Cu(I)Methanol, 80°CAmination at pyridazine C-6 position40–55%Copper catalysis improves regioselectivity; competing side reactions observed .

Cyclization and Ring Expansion

The amine group facilitates intramolecular cyclization for complex heterocycles.

Reagent Conditions Product Yield Key Observations
POCl<sub>3</sub>Reflux, 4 hoursFormation of fused triazoloquinoxaline derivatives60–75%Phosphorus oxychloride acts as both acid catalyst and dehydrating agent .
CS<sub>2</sub>/KOHEthanol, 70°CThiadiazole-fused hybrid structures35–50%Limited solubility of intermediates affects scalability .

Functional Group Transformations

The methanamine side chain undergoes characteristic amine reactions.

Reagent Conditions Product Yield Key Observations
Ac<sub>2</sub>OPyridine, RTAcetylated amine derivative85–90%Quantitative acylation without affecting aromatic rings.
Benzoyl chlorideDCM, Et<sub>3</sub>NN-Benzoylated product70–80%Steric hindrance from dimethoxyphenyl group slows reaction kinetics.

Key Research Findings

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance substitution yields by stabilizing transition states, while protic solvents favor oxidation pathways .

  • Regioselectivity : Electron-donating methoxy groups direct electrophilic attacks to the pyridazine C-6 and C-7 positions, as confirmed by DFT calculations.

  • Stability : The compound decomposes above 200°C, limiting high-temperature applications. Hydrolytic stability is pH-dependent, with degradation observed in strongly acidic/basic conditions .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism of action involves the inhibition of bacterial growth through interference with cell wall synthesis or metabolic pathways.

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.0039 mg/mL
Escherichia coli0.025 mg/mL
Klebsiella pneumoniae0.032 mg/mL

These findings suggest its potential development as a therapeutic agent for treating bacterial infections.

Antifungal Activity

In addition to antibacterial effects, the compound has demonstrated antifungal activity against common fungal pathogens. Preliminary studies indicate its efficacy in treating fungal infections.

Neuroprotective Effects

The structural features of the compound suggest potential neuroprotective effects. Research on similar compounds indicates that they may mitigate neurodegenerative processes by modulating neurotransmitter systems and reducing oxidative stress.

In Vitro Studies

A series of experiments evaluated the antibacterial activity of related compounds. Results indicated that modifications to substituents on the triazolo-pyridazine ring significantly influenced antibacterial potency.

Animal Models

In vivo studies using animal models have shown promising results regarding the neuroprotective effects of compounds containing similar structures. Observations included improvements in cognitive function following treatment with these compounds.

Applications in Drug Development

The unique structure of (6-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine positions it as a candidate for further research and development in several therapeutic areas:

  • Antibiotics : Given its antimicrobial properties, the compound could be developed into a new class of antibiotics.
  • Antifungal Agents : Its efficacy against fungal pathogens makes it a potential candidate for antifungal drug development.
  • Neuroprotective Drugs : Its potential to protect against neurodegeneration opens avenues for treatment options in neurodegenerative diseases like Alzheimer's and Parkinson's.

Wirkmechanismus

The mechanism of action of (6-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, or it may act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structurally Similar Compounds

The biological and physicochemical properties of (6-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine can be contextualized through comparisons with analogs differing in substituents or core structures. Below is a detailed analysis:

Substituent Variations on the Triazolo[4,3-b]pyridazine Core
Compound Name Substituent at Position 6 Key Properties Biological Activity References
(6-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine Phenyl Lower hydrophilicity due to non-polar phenyl group Moderate PDE4 inhibition; limited selectivity
(6-(Thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine Thiophene Enhanced π-π stacking potential Untested for PDE4; potential for kinase modulation
(6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine Methoxy Increased solubility; electron-donating effects Improved metabolic stability but reduced PDE4 affinity compared to dimethoxy analog
Target Compound : (6-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine 3,4-Dimethoxyphenyl Optimal balance of hydrophilicity and electronic effects High PDE4A inhibition (IC₅₀ < 10 nM); >100-fold selectivity over other PDE isoforms

Key Findings :

  • The 3,4-dimethoxyphenyl group in the target compound provides superior PDE4 binding due to its catechol-like structure, which mimics natural ligands .
  • Methoxy substituents (e.g., in ) improve solubility but may reduce potency compared to the dimethoxy variant.
  • Thiophene or phenyl groups () lack the electron-rich environment required for strong PDE4 interactions, resulting in lower activity.
Core Structure Modifications
Compound Class Core Structure Key Differences Activity Profile References
[1,2,4]Triazolo[4,3-b]pyridazine (Target Compound) Triazolo-pyridazine Rigid planar structure High PDE4 inhibition; CNS-penetrant
[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazine Triazolo-thiadiazine Sulfur atom in core Comparable PDE4 potency but higher metabolic clearance
Pyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimine Fused tricyclic system Increased steric bulk Limited enzyme inhibition; explored for anticancer activity

Key Findings :

  • The triazolo[4,3-b]pyridazine core (target compound) exhibits optimal rigidity for PDE4 binding, whereas triazolo-thiadiazines () suffer from faster hepatic clearance due to sulfur oxidation.
  • Tricyclic systems () show reduced enzyme affinity, likely due to steric hindrance.

Key Findings :

  • The target compound’s dimethoxy groups enhance metabolic stability compared to mono-methoxy analogs ().
  • Bulkier substituents (e.g., indole-ethylamine in ) increase LogP, reducing aqueous solubility.

Biologische Aktivität

The compound (6-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine , with the CAS number 88561-43-7 , is a member of the triazole family known for its diverse biological activities. This article explores its pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects, as well as its potential applications in drug development.

Chemical Structure and Properties

  • Molecular Formula : C14H15N5O2
  • Molecular Weight : 271.31 g/mol
  • CAS Number : 88561-43-7

The structure of this compound features a triazole ring fused with a pyridazine moiety, which is crucial for its biological activity. The presence of the dimethoxyphenyl group enhances its lipophilicity and biological interactions.

1. Anticancer Activity

Recent studies indicate that derivatives of triazolo-pyridazines exhibit significant anticancer properties. For instance, compounds similar to (6-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

A notable case study demonstrated that triazolo derivatives inhibited the growth of breast cancer cells by targeting specific signaling pathways associated with cancer progression .

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies showed that it possesses significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic processes .

Table 1 below summarizes the antimicrobial activity of related compounds:

Compound NameBacterial StrainInhibition Zone (mm)
Compound AE. coli18
Compound BS. aureus22
(6-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanaminePseudomonas aeruginosa20

3. Anti-inflammatory Effects

Inflammation-related diseases are a significant area of concern in modern medicine. The compound has shown promise in reducing inflammation markers in various experimental models. Studies have indicated that it can inhibit pro-inflammatory cytokines and enzymes such as COX-2 and TNF-alpha .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of triazolo-pyridazine derivatives. Modifications on the phenyl ring or variations in the substituents on the triazole ring can significantly affect potency and selectivity.

For example:

  • Dimethoxy Substituents : Enhance lipophilicity and cellular uptake.
  • Triazole Ring Modifications : Affect binding affinity to target proteins involved in disease pathways.

Future Directions

Given its promising biological activities, further research into (6-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine is warranted. Potential areas include:

  • In vivo Studies : To evaluate efficacy and safety profiles.
  • Combination Therapies : Exploring synergistic effects with existing drugs.
  • Mechanistic Studies : Understanding pathways affected by this compound can lead to novel therapeutic strategies.

Q & A

Q. What are the established synthetic routes for (6-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine, and how can purity be optimized during synthesis?

The compound is synthesized via stepwise heterocyclic ring formation, starting from substituted pyridazine precursors. Key steps include cyclization reactions (e.g., using hydrazine derivatives to form the triazole ring) and functionalization of the methanamine group. Purity optimization involves recrystallization from ethanol or acetonitrile and chromatographic techniques (e.g., silica gel with dichloromethane/methanol gradients). Monitoring intermediates via NMR and LC-MS ensures minimal byproducts .

Q. How is the structural integrity of this compound validated in experimental settings?

Single-crystal X-ray diffraction is the gold standard for confirming molecular geometry (e.g., bond angles, substituent positions). Complementary methods include high-resolution mass spectrometry (HRMS) for molecular weight verification and FT-IR to identify functional groups (e.g., methoxy and amine vibrations). Stability under storage conditions (e.g., 2–8°C in inert atmosphere) should be assessed via periodic HPLC analysis .

Q. What preliminary biological screening methods are recommended to assess its bioactivity?

Initial screens should focus on target-specific assays, such as PDE4 inhibition (IC50 determination using cyclic AMP hydrolysis assays) . Cytotoxicity can be evaluated via MTT assays in cell lines (e.g., HEK293 or cancer models). Dose-response curves (0.1–100 µM) and positive controls (e.g., rolipram for PDE4) are critical for reliability .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance PDE4 inhibition potency and selectivity?

SAR strategies include:

  • Substituent modification : Replace 3,4-dimethoxy groups with bioisosteres (e.g., cyclopentyloxy or tetrahydrofuranyl) to improve binding affinity .
  • Core scaffold variation : Compare triazolo-pyridazine analogs (e.g., triazolo-thiadiazines) to identify optimal heterocyclic frameworks .
  • Chirality exploration : Test enantiomers (e.g., R vs. S configurations of tetrahydrofuranyl groups) for isoform-specific selectivity (PDE4A/B/C/D) . Use molecular docking (e.g., AutoDock Vina) to predict interactions with PDE4 catalytic domains and validate with in vitro assays .

Q. How should contradictory data on metabolic stability be resolved across different studies?

Discrepancies may arise from assay conditions (e.g., liver microsomes from different species, incubation times). Standardize protocols:

  • Use human liver microsomes with NADPH cofactor.
  • Compare half-life (t1/2) and intrinsic clearance (CLint) across multiple replicates.
  • Cross-validate with in vivo pharmacokinetic studies (rodent models) and LC-MS/MS metabolite profiling .

Q. What methodologies are recommended to assess thermal stability and decomposition pathways?

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) identify decomposition onset temperatures. Gas chromatography-mass spectrometry (GC-MS) analyzes volatile byproducts (e.g., CO, NOx). Kinetic modeling (e.g., Friedman method) predicts thermal hazards under storage conditions .

Methodological Guidance for Data Interpretation

Q. How can researchers differentiate target-specific effects from off-target interactions in cellular assays?

  • Pharmacological validation : Use siRNA knockdown or CRISPR-edited cell lines lacking the target (e.g., PDE4 isoforms).
  • Selectivity profiling : Screen against panels of related enzymes (e.g., 21 PDE family members) to calculate selectivity indices .
  • Negative controls : Include structurally similar but inactive analogs to rule out scaffold-related artifacts .

Q. What strategies mitigate toxicity risks during in vivo studies?

  • Acute toxicity testing : Conduct OECD 423 guideline assays (rodent LD50 determination).
  • Subchronic exposure : Monitor organ histopathology (liver, kidneys) and serum biomarkers (ALT, creatinine) over 28 days.
  • Dose optimization : Use pharmacokinetic-pharmacodynamic (PK/PD) modeling to balance efficacy and safety margins .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.